1-Methyl-3-indazolyl chloride
Description
Significance of Indazole Scaffolds in Synthetic Organic Chemistry
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is a cornerstone in medicinal chemistry and drug discovery, often regarded as a "privileged structure." samipubco.com This designation stems from its proven ability to serve as a versatile framework for interacting with a multitude of biological targets. samipubco.com The structural adaptability of the indazole core allows it to mimic endogenous biomolecules, facilitating binding to diverse proteins. samipubco.com
In the realm of drug discovery, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and neurological disorders. samipubco.comrsc.org Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance. rsc.org The value of the indazole scaffold also lies in its role as a bioisostere for other important chemical moieties like phenol (B47542) and indole. pharmablock.com As a bioisostere, it can offer improved pharmacological properties, such as enhanced metabolic stability and lipophilicity, which are desirable attributes for drug candidates. pharmablock.com The indazole nucleus is a key component in many kinase inhibitors, where it often forms crucial hydrogen bond interactions with hinge residues in the target protein. rsc.orgpharmablock.com
Overview of Halogenated Indazoles and N-Alkyl Indazole Derivatives
The functionalization of the indazole ring is a key strategy for modulating its chemical and biological properties. Halogenated indazoles, in particular, are highly valuable intermediates in synthetic organic chemistry. chim.it The introduction of a halogen atom, especially at the C3-position, provides a reactive handle for further molecular modifications through reactions like metal-catalyzed cross-coupling. chim.itmdpi.com This allows for the synthesis of a diverse library of substituted indazoles. The synthesis of 3-haloindazoles can be achieved through various methods, with iodination and bromination being common, and fewer examples of chlorination. chim.it For instance, 3-chloroindazole can be prepared from 3-indazolinone using reagents like phosphorus oxychloride. chemicalbook.com
N-alkylation is another critical modification of the indazole scaffold. The indazole ring has two nitrogen atoms (N1 and N2) where an alkyl group can be attached, leading to the formation of regioisomers. bohrium.com The ratio of N1 to N2 alkylated products can be influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent used, and the reaction conditions (e.g., base and solvent). nih.govresearchgate.net For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated isomer, which is typically considered the more thermodynamically stable product. nih.govrsc.org Conversely, other conditions can be tuned to favor the N2 isomer. rsc.org The ability to selectively synthesize either the N1 or N2 regioisomer is of great importance as the position of the alkyl group can significantly impact the molecule's biological activity and physical properties. nih.gov
Structural Context of 1-Methyl-3-Indazolyl Chloride within Indazole Analogs
The key functional group at the C3 position is an acyl chloride (-COCl). This group is highly reactive and makes the compound a valuable synthetic intermediate. Specifically, this compound serves as a precursor in the synthesis of more complex molecules. A notable application is in the preparation of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. google.com The synthesis involves the reaction of 1-methylindazole-3-carboxylic acid chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. google.com The reactivity of the acyl chloride at the C3 position is central to its utility, allowing for the formation of amide bonds through reaction with amines. rsc.org
The combination of the stable N1-methyl-indazole core and the reactive C3-acyl chloride group defines the chemical character of this compound as a specific and useful building block in organic synthesis.
Compound Information Table
| Compound Name | Other Names | Molecular Formula |
| This compound | 1-Methyl-1H-indazole-3-carbonyl chloride | C₉H₇ClN₂O |
| Indazole | Benzopyrazole | C₇H₆N₂ |
| Granisetron | - | C₁₈H₂₄N₄O |
| Axitinib | - | C₂₂H₁₈N₄OS |
| Pazopanib | - | C₂₁H₂₃N₇O₂S |
| 3-Chloroindazole | - | C₇H₅ClN₂ |
| Indazole-3-carboxylic acid | - | C₈H₆N₂O₂ |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | - | C₁₀H₂₀N₂ |
Synthetic Precursor Data Table
| Precursor | Reagent | Product | Reference |
| Indazole-3-carboxylic acid | Methylating agent (e.g., Dimethyl sulfate) | 1-Methylindazole-3-carboxylic acid | google.com |
| 1-Methylindazole-3-carboxylic acid | Thionyl chloride | 1-Methylindazole-3-carboxylic acid chloride | google.com |
| 3-Indazolinone | Phosphorus oxychloride | 3-Chloroindazole | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVZTWRTLKVVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Methyl 3 Indazolyl Chloride
Nucleophilic Substitution Reactions at the C3-Chlorine Center
The chlorine atom at the C3 position of the 1-methyl-indazole ring can be displaced by a variety of nucleophiles. This reactivity is governed by the principles of nucleophilic aromatic substitution, specifically tailored to the electronic properties of the heterocyclic indazole system.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated heterocycles. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism does not involve the direct backside attack or the formation of a free carbocation. youtube.commasterorganicchemistry.com Instead, it proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. libretexts.org This initial step is typically the rate-determining step as it involves the temporary disruption of the aromatic system to form a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, or in this case, the electronegative nitrogen atoms within the indazole ring system, helps to stabilize this negatively charged intermediate, thereby activating the substrate towards nucleophilic attack. pressbooks.publibretexts.org
The C3-chlorine of 1-methyl-3-indazolyl chloride can be substituted by a range of oxygen, nitrogen, and sulfur-based nucleophiles. The reactivity and reaction conditions often depend on the nucleophilicity of the attacking species. msu.edu
Amines : As strong nucleophiles, primary and secondary amines can readily displace the C3-chlorine to form 3-amino-1-methyl-indazoles. The lone pair of electrons on the nitrogen atom attacks the electrophilic C3 carbon. Due to their high nucleophilicity, these reactions can often proceed under relatively mild conditions. msu.edu
Alcohols : Alcohols are generally weaker nucleophiles than amines. msu.edu Consequently, their reaction with this compound to form 3-alkoxy-1-methyl-indazoles often requires the use of a base. The base deprotonates the alcohol to form the corresponding alkoxide ion, which is a much stronger nucleophile and reacts more efficiently in the SNAr process.
Thiols : Thiols are known to be more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com Thiols can be prepared by the SN2 reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). libretexts.org They react with substrates like this compound to yield 3-thioether derivatives. The high nucleophilicity of sulfur allows these reactions to proceed efficiently, often under basic conditions to generate the thiolate anion. masterorganicchemistry.comlibretexts.org
The table below summarizes the expected reactions with these nucleophiles.
| Nucleophile Class | Reagent Example | Product Type | General Conditions |
| Amines | R₂NH | 3-Amino-1-methyl-indazole | Typically proceeds with mild heating in a suitable solvent. |
| Alcohols | R'OH | 3-Alkoxy-1-methyl-indazole | Requires a strong base (e.g., NaH, K₂CO₃) to form the more reactive alkoxide. |
| Thiols | R''SH | 3-Thioether-1-methyl-indazole | Often performed in the presence of a base to generate the thiolate anion. |
Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as a suitable electrophilic partner in several of these named reactions, allowing for extensive functionalization at the C3 position. While substrates with C-I and C-Br bonds are often more reactive, C-Cl bonds can be effectively activated with the appropriate choice of catalyst, ligand, and reaction conditions. wikipedia.orgnih.gov
The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction has been applied to the C3-functionalization of indazole rings, typically using 3-iodoindazole precursors. researchgate.net For this compound, a similar strategy can be employed, likely requiring a highly active palladium catalyst system to facilitate the initial oxidative addition to the relatively inert C-Cl bond. nih.gov The reaction with an alkene, such as an acrylate, would yield a 3-(alkenyl)-1-methyl-indazole derivative, which is a valuable intermediate for further synthetic transformations. researchgate.net
Detailed Research Findings: Studies on 3-iodoindazoles have shown successful Heck coupling with methyl acrylate. researchgate.net These reactions serve as a blueprint for the potential reactivity of this compound, as summarized in the table below.
| Coupling Partner | Catalyst | Base | Solvent | Product Type |
| Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-methyl 3-(1-methyl-1H-indazol-3-yl)acrylate |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 1-methyl-3-((E)-styryl)-1H-indazole |
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.gov This reaction has been successfully applied to the C3 position of the indazole core to introduce a diverse range of aryl and heteroaryl substituents. researchgate.netrsc.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. For a substrate like this compound, the selection of a suitable ligand, such as a bulky electron-rich phosphine (B1218219), is crucial for achieving high catalytic activity and good yields. nih.gov
Detailed Research Findings: Research on the Suzuki-Miyaura coupling of C3-halogenated indazoles has demonstrated its broad applicability. mdpi.comresearchgate.net The reaction conditions can be optimized to accommodate a variety of coupling partners.
| Boronic Acid | Catalyst | Base | Solvent System | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Good rsc.org |
| 2-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | Excellent mdpi.comresearchgate.net |
| 4-Tolylboronic acid | Pd/SSphos | K₂CO₃ | Water-Acetonitrile | Good nih.gov |
The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgthermofisher.com For this compound, reaction with an arylzinc or alkylzinc reagent in the presence of a suitable palladium catalyst, such as one bearing bulky phosphine ligands like XPhos, can provide the corresponding 3-aryl or 3-alkyl indazole derivatives. nih.gov
An alternative and powerful strategy for functionalizing N-protected indazoles involves direct zincation. A strong, non-nucleophilic base can deprotonate the C3 position, followed by transmetalation with a zinc salt to form an indazolylzinc reagent in situ. This organozinc intermediate can then undergo a Negishi cross-coupling with various aryl iodides, providing a direct route to 3-arylated indazoles without the need for a pre-installed halogen at the C3 position. core.ac.uk
Detailed Research Findings: The direct metalation-Negishi coupling sequence has been shown to be effective for various N-protected indazoles. core.ac.uk This highlights a key organometallic approach for C3-functionalization.
| Coupling Partner | Catalyst | Base for Zincation | Solvent | Product Type |
| Aryl Iodide | Pd(dba)₂ / tfp | TMP₂Zn | THF | 3-Aryl-1-(protected)-indazole |
| Heteroaryl Iodide | Pd(dba)₂ / tfp | TMP₂Zn | THF | 3-Heteroaryl-1-(protected)-indazole |
Ligand Design and Catalyst Optimization for Selective Transformations
The chlorine atom at the 3-position of the 1-methyl-1H-indazole core makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The efficiency and selectivity of these transformations are highly dependent on the design of the ligand coordinated to the palladium center and the optimization of the catalyst system.
In the context of Suzuki-Miyaura cross-coupling reactions, the choice of ligand is critical for achieving high yields and preventing catalyst deactivation. For aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, bulky and electron-rich phosphine ligands have proven to be effective. Ligands such as those from the Buchwald and Fu groups, for instance, are designed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. While specific studies on this compound are not extensively documented, research on the C-3 functionalization of 3-iodo-1H-indazole provides valuable insights. Ferrocene-based divalent palladium complexes have demonstrated good catalytic outputs in such reactions. The use of imidazolium-based ionic liquids as solvents can also enhance catalyst stability and recyclability.
For the Heck reaction, which couples the aryl halide with an alkene, the catalyst system typically consists of a palladium source like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base. wikipedia.org The nature of the phosphine ligand can influence the regioselectivity and stereoselectivity of the alkene insertion. For electron-rich heteroaryl chlorides, the use of N-heterocyclic carbene (NHC) ligands has emerged as a powerful strategy. These ligands form stable complexes with palladium and can promote the coupling of challenging substrates. Catalyst optimization for the Heck reaction with this compound would involve screening various palladium precursors, ligands (both phosphines and NHCs), bases, and solvents to maximize the yield of the desired substituted indazole.
The following table summarizes potential catalyst systems for cross-coupling reactions of this compound based on literature for similar aryl chlorides and indazole derivatives.
| Reaction Type | Palladium Source | Ligand Type | Example Ligands | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines | SPhos, XPhos, DavePhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF |
| Suzuki-Miyaura | PdCl₂(dppf) | Ferrocene-based | dppf | Na₂CO₃, K₂CO₃ | DMF, Acetonitrile |
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphines | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |
| Heck | Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NaOtBu, K₂CO₃ | Toluene, Dioxane |
Electrophilic Aromatic Substitution on the Indazole Core of this compound (if applicable)
The indazole ring system is aromatic and can undergo electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring portion of the indazole is directed by the combined electronic effects of the fused pyrazole (B372694) ring and any existing substituents. In the case of this compound, the substituents are the methyl group at the N1 position, the chloro group at the C3 position, and the annulated pyrazole ring itself.
The pyrazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack compared to benzene itself. The directing effect of the indazole nucleus as a whole is complex. Theoretical studies and experimental observations on related indazole systems are necessary to predict the regioselectivity. The N1-methyl group is an activating group and would be expected to direct electrophiles to the ortho and para positions relative to the fusion, which are the C7 and C5 positions, respectively. The C3-chloro group, being electron-withdrawing through induction but electron-donating through resonance, would also influence the electron density distribution in the benzene ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For the nitration of this compound, a mixture of nitric acid and sulfuric acid would be the typical reagent. aiinmr.comrsc.org The position of the incoming nitro group would depend on the relative activation/deactivation of the available positions (C4, C5, C6, and C7). Based on general principles, the C5 and C7 positions are likely to be the most favored due to the directing effect of the N1-methyl group. However, steric hindrance from the C4 and C6 positions could also play a role.
Similarly, for halogenation (e.g., bromination), a Lewis acid catalyst such as FeBr₃ would likely be required along with Br₂. The regiochemical outcome would again be a result of the interplay of electronic and steric factors.
The following table outlines the expected directing effects of the substituents on the indazole core, although experimental verification for this compound is needed.
| Substituent | Electronic Effect | Expected Directing Influence on Benzene Ring |
|---|---|---|
| N1-Methyl Group | Electron-donating (activating) | Ortho, Para (C7, C5) directing |
| C3-Chloro Group | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating, Ortho, Para directing (to its own position) |
| Fused Pyrazole Ring | Electron-withdrawing (deactivating) | Meta-directing character to the overall system |
Radical Reactions Involving the C-Cl Bond and Indazole Moiety
The carbon-chlorine bond in this compound can potentially undergo homolytic cleavage under radical conditions, initiated by heat or light. This would generate a 1-methyl-1H-indazol-3-yl radical and a chlorine radical. Such radical reactions could be exploited for further functionalization of the indazole core at the C3 position.
One potential radical reaction is a radical-induced dehalogenation. This could be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). The reaction would proceed via a radical chain mechanism, resulting in the formation of 1-methyl-1H-indazole.
Alternatively, the initially formed indazolyl radical could be trapped by other radical species or participate in addition reactions to unsaturated systems. For instance, in the presence of an alkene, a radical addition reaction could occur, leading to the formation of a new carbon-carbon bond at the C3 position.
The indazole moiety itself can also be involved in radical reactions. The aromatic rings are generally susceptible to attack by radical species. However, the reactivity and regioselectivity of such reactions would depend on the nature of the radical and the reaction conditions. Photochemical conditions, in particular, could be used to promote radical reactions. For example, UV irradiation in the presence of a suitable sensitizer (B1316253) could lead to the formation of excited states of the indazole ring, which might then undergo radical transformations.
Further research is required to explore the full scope of radical reactions involving this compound.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms, transition states, and reactivity of molecules like this compound. Such studies can provide valuable insights that complement experimental findings and guide the design of new reactions.
For the palladium-catalyzed cross-coupling reactions mentioned in section 3.2.4, DFT calculations can be employed to model the entire catalytic cycle. This includes the oxidative addition of the C-Cl bond to the palladium(0) complex, transmetalation with the coupling partner (e.g., an organoboron reagent in the Suzuki-Miyaura reaction), and the final reductive elimination step to yield the product and regenerate the catalyst. By calculating the energies of the intermediates and transition states, the rate-determining step can be identified, and the effect of different ligands on the reaction barrier can be assessed. This information is invaluable for ligand design and catalyst optimization. nih.gov
In the context of electrophilic aromatic substitution, DFT calculations can be used to predict the most likely sites of attack on the indazole ring. By calculating the electron density distribution and the energies of the sigma-complex intermediates formed upon attack of an electrophile at each possible position (C4, C5, C6, and C7), the regioselectivity of the reaction can be predicted. The calculated transition state energies for the formation of these intermediates would provide a more quantitative measure of the kinetic favorability of each pathway.
Applications of 1 Methyl 3 Indazolyl Chloride As a Synthetic Building Block
Design and Synthesis of Complex Indazole-Containing Molecular Architectures
The rigid bicyclic structure of the 1-methyl-indazole core, combined with the reactivity of the C3-chloro substituent, makes 1-methyl-3-indazolyl chloride an ideal starting point for building polycyclic heterocyclic systems.
This compound is a key building block for accessing larger, multi-ring systems that embed the indazole nucleus. The chlorine atom acts as a leaving group, facilitating reactions that form new rings. This strategy is fundamental in medicinal chemistry, where polycyclic structures are often sought to achieve specific spatial arrangements of functional groups for optimal interaction with biological targets. Synthetic methods often involve an initial functionalization at the C3 position, followed by an intramolecular cyclization step that forms the new ring system. For instance, a group introduced at the C3 position via substitution of the chloride can be designed to contain a reactive site that subsequently attacks another position on the indazole ring or its N1-methyl group to forge the polycyclic architecture.
A significant application of indazole precursors analogous to this compound is in the synthesis of fused and bridged systems. In these reactions, new rings are built onto the indazole core, sharing one or more bonds.
A notable example is the synthesis of the tricyclic pyridazino[1,2-a]indazolium ring system, a core structure found in the nigeglanine (B1252215) family of natural products. nih.gov Synthetic approaches have demonstrated that precursors can be elaborated into fused tricyclic systems through an N-N bond-forming cyclization. nih.gov This type of transformation highlights how the indazole framework can be expanded into more rigid and structurally complex polycyclic molecules.
| Reaction Type | Starting Material Class | Resulting System | Key Transformation |
| Intramolecular Cyclization | 2-formyl dialkylanilines with hydroxylamine | Fused tricyclic pyridazino[1,2-a]indazolium | N-N bond formation and demethylation |
Derivatization Strategies for Enhancing Molecular Complexity
The primary utility of this compound lies in its capacity for derivatization, particularly at the C3 position. This allows for the systematic modification of the indazole scaffold to explore chemical space and optimize molecular properties.
The carbon-chlorine bond at the C3 position is the principal site of reactivity in this compound, enabling the introduction of a wide array of functional groups through various chemical reactions. Halogenated indazoles, including chloro- and bromo-derivatives, are common substrates for metal-catalyzed cross-coupling reactions. chim.it These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For example, Suzuki-Miyaura cross-coupling can be employed to introduce aryl or heteroaryl substituents by reacting the 3-haloindazole with an appropriate boronic acid in the presence of a palladium catalyst. mdpi.com Similarly, Negishi coupling, which utilizes organozinc reagents, can be used to install alkyl, aryl, and other groups. chim.it These methods are highly valued for their functional group tolerance and reliability in building molecular complexity. The C3 position can be functionalized after protecting the N-H group in the parent indazole, followed by iodination or chlorination, and then performing the coupling reaction. mdpi.com
Below is a table summarizing potential C3-functionalization reactions applicable to this compound.
| Reaction Name | Reagent Type | Functional Group Introduced | Typical Catalyst |
| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Aryl, Heteroaryl, Vinyl | Palladium complexes (e.g., Pd(PPh₃)₄) |
| Negishi Coupling | Organozinc reagents | Alkyl, Aryl, Alkenyl | Palladium or Nickel complexes |
| Buchwald-Hartwig Amination | Amines | Primary/Secondary Amines | Palladium complexes with specialized ligands |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | Palladium/Copper co-catalysis |
| Stille Coupling | Organostannanes | Aryl, Vinyl, Alkyl | Palladium complexes |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, RS⁻) | Alkoxy, Thioether | Base-mediated or uncatalyzed |
Methods for the selective N1-alkylation of the indazole core are well-established and are critical for synthesizing specific isomers. nih.govrsc.org These methods often rely on thermodynamic control to favor the more stable N1-substituted product over the N2 isomer. nih.govrsc.orgrsc.org While direct modification of the existing N1-methyl group (e.g., demethylation) is chemically challenging, a common strategy involves synthesizing a range of N1-alkylated indazoles from the outset to build structure-activity relationships. Further modifications can also be performed on the benzene (B151609) portion of the indazole ring through electrophilic aromatic substitution reactions, provided the existing substituents direct the reaction to an available position.
Utilization in Tandem and Multicomponent Reactions
The reactivity of this compound makes it a potential candidate for use in tandem and multicomponent reactions (MCRs). These sophisticated processes involve the formation of several chemical bonds in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. beilstein-journals.org
In a hypothetical multicomponent reaction, this compound could act as the heterocyclic halide component. For instance, in a palladium-catalyzed MCR, the indazole could first undergo oxidative addition to the catalyst, followed by sequential insertion of other components like an alkyne and carbon monoxide before a final nucleophilic capture, rapidly building a complex polycyclic ketone.
Tandem reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are also a powerful application. beilstein-journals.org For example, this compound could undergo a Sonogashira coupling with a terminal alkyne that also contains a diene moiety. The resulting product could then, upon heating, undergo an intramolecular Diels-Alder reaction to construct a complex, fused-ring system in a single, streamlined process. The development of such reactions based on the indazole scaffold is a continuing area of interest in synthetic chemistry for the efficient generation of diverse molecular libraries. beilstein-journals.org
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-Methyl-3-indazolyl chloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the confirmation of its complex molecular framework.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to verify the primary structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. For instance, the methyl group protons attached to the indazole nitrogen typically appear as a distinct singlet, while the aromatic protons on the benzene (B151609) ring portion of the indazole core exhibit complex splitting patterns due to their mutual coupling.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.9 | 20 - 30 |
| Aromatic C-H | 7.5 - 8.5 | 125 - 150 |
| Aromatic C-Cl | - | 40 - 45 |
| Aromatic C=C | - | 115 - 140 |
| C=O (in derivatives) | - | 170 - 220 |
| Note: Actual chemical shifts can vary based on solvent and specific substitution patterns. The data presented is based on typical ranges for similar structural motifs. libretexts.orgresearchgate.net |
Nitrogen (¹⁴N/¹⁵N) NMR for Indazole Ring Analysis
Nitrogen NMR, specifically focusing on the ¹⁴N and ¹⁵N isotopes, offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. huji.ac.il Nitrogen-15 NMR is often preferred due to its spin-½ property, which results in sharper signals compared to the quadrupolar ¹⁴N nucleus. huji.ac.ilresearchgate.net
The chemical shifts of the N-1 and N-2 atoms in the indazole ring are distinct. The "pyrrole-type" nitrogen (N-1), which is bonded to the methyl group, will have a different chemical shift compared to the "pyridine-type" nitrogen (N-2). researchgate.net This differentiation is crucial for confirming the site of methylation and understanding the electronic distribution within the heterocyclic ring system. researchgate.netresearchgate.net The natural abundance of ¹⁵N is low (0.37%), which can make direct detection challenging, but advanced techniques can enhance sensitivity. huji.ac.ilnih.gov
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and mapping out the connectivity of the molecule. slideshare.netyoutube.comgithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). princeton.eduemerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. The methyl protons, for example, will show a cross-peak to the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show through-space interactions between the methyl group protons and the H-7 proton on the indazole ring, providing information about the molecule's preferred conformation.
GIAO Calculations for Precise Chemical Shift Prediction and Assignment
To further refine the assignment of NMR spectra, quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed. conicet.gov.arresearchgate.net This computational approach calculates the theoretical magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical values can then be converted into predicted chemical shifts.
By comparing the experimentally observed chemical shifts with the GIAO-calculated values, a highly accurate and confident assignment of even complex spectra can be achieved. conicet.gov.arnih.gov This method is particularly valuable when experimental data alone is ambiguous. The accuracy of GIAO calculations depends on the level of theory and the basis set used in the computation. conicet.gov.arbeilstein-journals.org
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's arrangement in the solid state. uhu-ciqso.escarleton.edu This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. carleton.edugoogleapis.com
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The analysis of the diffraction data yields a three-dimensional electron density map of the crystal, from which the exact positions of the atoms can be determined. This allows for the precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule. carleton.eduresearchgate.netbrynmawr.edu This detailed geometric information is fundamental to understanding the molecule's steric and electronic properties.
Table 2: Hypothetical X-ray Diffraction Data for a 1-Methyl-3-substituted Indazole Derivative
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-C7a | 1.38 |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C3a | 1.45 |
| C3-Cl | 1.74 |
| N1-CH₃ | 1.47 |
| Bond Angles ( °) | |
| C7a-N1-N2 | 112.0 |
| N1-N2-C3 | 105.0 |
| N2-C3-C3a | 110.0 |
| N2-C3-Cl | 125.0 |
| Dihedral Angles ( °) | |
| C7a-N1-N2-C3 | 0.5 |
| Note: This data is illustrative for a related structure and not the specific, experimentally determined values for this compound, which would require a dedicated crystallographic study. researchgate.netbrynmawr.edu |
This crystallographic data provides the ultimate confirmation of the molecular structure determined by other methods and serves as a benchmark for computational models.
Analysis of Crystal Packing and Intermolecular Interactions
While specific crystallographic data for this compound is not prominently available in surveyed literature, an analysis of its structure and comparison with related indazole derivatives allows for a detailed prediction of its crystal packing and intermolecular forces. The molecule's inherent polarity, arising from the electronegative chlorine and nitrogen atoms, suggests that dipole-dipole interactions would be a primary force governing its solid-state assembly. libretexts.orglumenlearning.com These interactions occur from the electrostatic attraction between the positive and negative ends of adjacent polar molecules. byjus.com
Studies on analogous structures provide further insight. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole system. nih.gov Its packing is characterized by dimers formed through a close contact of 3.066 (2) Å between a nitro-oxygen atom and the chlorine atom of a neighboring molecule, a distance shorter than the sum of their van der Waals radii. nih.gov This indicates that specific, short-range interactions involving the chlorine atom are possible and can influence the packing motif. While this compound lacks a nitro group, the potential for the chloro substituent to engage in similar non-covalent interactions remains. Other substituted indazoles are known to form inversion dimers linked by hydrogen bonds. researchgate.net Furthermore, related heterocyclic systems like bis(1H-indazol-1-yl)methane exhibit extended π-stacking in their crystal structures, with distances of 4.0856 Å between the benzene rings, highlighting another potential non-covalent interaction that could be present. mdpi.comsemanticscholar.org
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Description | Structural Basis |
|---|---|---|
| Dipole-Dipole Interactions | Attractions between the permanent positive and negative poles of adjacent molecules. | Presence of polar C-Cl and C-N bonds, creating a net molecular dipole. libretexts.org |
| London Dispersion Forces | Weak, temporary attractions arising from short-lived fluctuations in electron distribution. | Present in all molecules; significant for the overall packing energy. savemyexams.com |
| π-Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. | Possible due to the presence of the fused aromatic indazole ring system. mdpi.comsemanticscholar.org |
| Halogen-involved Interactions | Short-range contacts involving the chlorine atom and electron-rich regions of neighboring molecules. | Inferred from analogous structures where Cl participates in dimer formation. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. innovareacademics.in Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. savemyexams.com This high precision allows for the differentiation between molecules that may have the same nominal mass but different chemical formulas. savemyexams.com
For this compound, HRMS would be employed to verify its molecular formula, C₈H₇ClN₂. The technique can distinguish the compound's exact mass from other potential isobaric species. The high-resolution instrumentation, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides the necessary resolving power to confirm the elemental makeup with high confidence. innovareacademics.in The experimentally determined mass of the protonated molecular ion [M+H]⁺ would be compared against the calculated theoretical value to confirm the structure.
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂ | - |
| Calculated Exact Mass | 166.030 g/mol | Calculated |
| Calculated m/z [M+H]⁺ | 167.0374 | Calculated |
| Instrumentation | TOF, Orbitrap, FT-ICR | innovareacademics.in |
| Purpose | Confirmation of elemental composition and molecular formula. | savemyexams.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its key structural features.
The spectrum would feature peaks corresponding to the stretching vibrations of the aromatic C-H bonds of the indazole ring, typically appearing above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching from the N-methyl group would be observed just below 3000 cm⁻¹. researchgate.net The indazole core contains both C=C and C=N bonds, which would give rise to characteristic stretching vibrations in the 1630-1490 cm⁻¹ region of the spectrum. mdpi.comekb.eg Finally, the C-Cl stretch is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. ekb.egorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | researchgate.net |
| Aliphatic C-H (Methyl) | Stretch | 2980 - 2850 | researchgate.net |
| Indazole Ring (C=C, C=N) | Stretch | 1630 - 1490 | mdpi.comekb.eg |
| C-Cl | Stretch | 850 - 550 | ekb.egorgchemboulder.com |
Theoretical and Computational Chemistry Studies on 1 Methyl 3 Indazolyl Chloride and Analogs
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to investigate the electronic structure and energetics of indazole derivatives.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nextmol.commultidisciplinaryjournals.com The B3LYP hybrid functional is commonly used, often paired with basis sets like 6-31G* or 6-311++G(d,p), to optimize molecular geometries and calculate various electronic properties. multidisciplinaryjournals.comacs.orgmdpi.com
For indazole analogs, DFT calculations are used to determine key parameters that govern their stability and reactivity. These include:
Optimized Geometries: Calculations provide precise bond lengths and angles for the molecule's lowest energy structure.
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. multidisciplinaryjournals.comscielo.org.mx
Electrostatic Potential and Charge Distribution: DFT can map the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx Natural Bond Orbital (NBO) analysis is also used to determine the partial charges on individual atoms, which helps in predicting sites of reaction. multidisciplinaryjournals.combeilstein-journals.org
Theoretical studies on various substituted indazoles provide insight into how substituents influence these properties. For example, DFT calculations on 3-halogeno-indazoles have been used to analyze their geometry and electronic structure. researchgate.net Similarly, studies on nitro-substituted indazoles have employed DFT to compare the energies of different isomers. arabjchem.org While specific data for 1-methyl-3-indazolyl chloride is not published, the table below shows representative DFT-calculated data for a related 3-chloroindazole analog, illustrating the type of information obtained.
| Parameter | Calculated Value | Methodology | Analyzed Compound | Reference |
|---|---|---|---|---|
| Activation Energy (Decarboxylation) | 12.33 kcal/mol | DFT/6-311+G(d,p) | 5-chloro-indazolium-3-carboxylate | researchgate.net |
| Dipole Moment (Carbene) | 4.50 D | DFT/6-311+G(d,p) | 5-chloro-1H-indazol-3-ylidene | researchgate.net |
| Relative Energy (N1-H vs N2-H) | 99.47% N1-H populated | DFT | 4-nitroindazole | arabjchem.org |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by systematically improving upon the Hartree-Fock method. These methods are often used to obtain more accurate energetic comparisons and to benchmark the performance of DFT functionals. researchgate.net To adequately reproduce the relative stability of benzazoles like indazole, it is often necessary to include electron correlation effects, which are accounted for in methods like MP2. researchgate.net
A key application of these calculations for the indazole system is determining the relative stability of its tautomers and N-alkylated isomers. Experimental and theoretical results conclude that 1-methylindazole (B79620) is significantly more stable than 2-methylindazole. researchgate.net This difference in stability is crucial for understanding the outcomes of alkylation reactions.
| Comparison | Energy Difference (kcal/mol) | Methodology | Reference |
|---|---|---|---|
| 1H-indazole vs. 2H-indazole | 2.3 | Experimental/Theoretical | researchgate.net |
| 1-methylindazole vs. 2-methylindazole | 3.2 | Experimental/Theoretical | researchgate.net |
| 1H-indazole vs. 2H-indazole | 15 kJ/mol (3.6 kcal/mol) | MP2/6-31G** | acs.org |
Conformational Analysis and Tautomerism (if relevant for indazole system)
The indazole ring exhibits annular tautomerism, meaning the N-H proton can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole forms. beilstein-journals.orgthieme-connect.de Theoretical calculations and experimental data consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net This intrinsic preference influences the regioselectivity of reactions like N-alkylation.
In the case of This compound , the nitrogen at position 1 is already substituted, so this compound exists as a single tautomer and does not undergo annular tautomerization.
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. For a simple, small substituent like a chlorine atom at the 3-position, there are no significant distinct conformers to analyze. However, for indazoles with larger, more flexible substituents, conformational analysis using methods like molecular mechanics or semiempirical calculations can be important for understanding their structure and biological activity. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. acs.orgmdpi.com By calculating the energies of reactants, products, and intermediate structures, as well as the transition states that connect them, chemists can build a complete picture of the reaction mechanism. This is particularly valuable for understanding regioselectivity and the factors that control reaction rates. beilstein-journals.orgwuxibiology.com
A transition state (TS) is a high-energy, short-lived configuration of atoms that exists at the peak of the energy profile along a reaction coordinate. masterorganicchemistry.com It represents the "point of maximum pain" that a reaction must pass through. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the rate of the reaction. masterorganicchemistry.com
Computational chemists use various algorithms (e.g., QST2, QST3, or scans of a reaction coordinate) to locate the geometry of a transition state. rowansci.comstackexchange.com Once found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com
For indazole analogs, TS calculations have been used to understand selectivity in N-alkylation reactions. For instance, in a study of a selective N2 alkylation, the activation energies for attack at the N1 versus the N2 position were calculated, revealing that the transition state leading to the N2 product was favored, consistent with experimental observations. wuxibiology.com Another study on the tautomerization of 3-halogeno-indazoles successfully located the three-membered cyclic transition state for the proton transfer reaction. researchgate.net
| Reaction | Calculated Activation Energy (ΔG‡) | Methodology | Analyzed System | Reference |
|---|---|---|---|---|
| N1 Alkylation | 12.76 kcal/mol | DFT B97X-D/6-31G | Indazole + Methyl Trichloroacetimidate | wuxibiology.com |
| N2 Alkylation | 13.87 kcal/mol | DFT B97X-D/6-31G | Indazole + Methyl Trichloroacetimidate | wuxibiology.com |
| N2 Alkylation (favored pathway) | 11.45 kcal/mol | DFT B97X-D/6-31G* | 2H-Indazole Tautomer + Methyl Trichloroacetimidate | wuxibiology.com |
| Nucleophilic Substitution | 18.3 kcal/mol | DFT | Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate |
After a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. The purpose of an IRC analysis is to map the minimum energy path (MEP) that connects the transition state downhill to the reactants on one side and the products on the other. acs.orgmdpi.com This calculation confirms that the identified transition state is indeed the correct one for the reaction of interest and does not lead to unexpected intermediates or products. acs.orgresearchgate.net The resulting IRC plot visually represents the energy profile of the reaction, showing a smooth progression from reactants to products via the transition state. researchgate.net This method has been applied in several theoretical studies of reactions involving indazole derivatives to validate the proposed mechanistic pathways. acs.orgmdpi.comresearchgate.net
Future Research Directions and Open Challenges
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a paramount objective in modern synthetic organic chemistry. For 1-Methyl-3-indazolyl chloride, this translates to the development of new synthetic strategies that are not only efficient in terms of yield and purity but also minimize environmental impact. acs.org
Future research should prioritize the following:
Catalytic Approaches: Investigating novel catalytic systems that can facilitate the synthesis of the indazole core and the subsequent introduction of the chloro and methyl groups in a more atom-economical fashion. This could involve exploring earth-abundant metal catalysts or even metal-free organocatalytic systems to replace traditional stoichiometric reagents.
Flow Chemistry: The implementation of continuous flow reactors offers significant advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow process could lead to higher throughput, improved reproducibility, and a reduction in solvent usage and waste generation.
Alternative Reagents: The exploration of greener and less hazardous reagents is crucial. For instance, identifying alternative chlorinating agents to replace harsher or more toxic options would be a significant step forward. Similarly, exploring methylation strategies that avoid the use of toxic and volatile reagents like methyl iodide is of high importance.
One-Pot Syntheses: Designing one-pot or tandem reaction sequences where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly enhance efficiency and reduce waste. researchgate.netajrconline.org Research into a one-pot synthesis of this compound from readily available starting materials would be a noteworthy advancement. researchgate.net
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is currently centered around its utility as a precursor for introducing the 1-methyl-indazolyl moiety. However, the full spectrum of its chemical behavior is likely much broader. Future investigations should aim to uncover and harness novel reactivity patterns.
Key areas for exploration include:
Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are utilized for derivatization, a systematic exploration of a wider range of modern cross-coupling protocols is warranted. mdpi.commdpi.com This includes investigating its potential in Sonogashira, Heck, Buchwald-Hartwig, and C-H activation reactions, which could open up new avenues for creating diverse molecular libraries.
Reactions with Ambident Nucleophiles: A detailed study of the regioselectivity of reactions between this compound and ambident nucleophiles could reveal interesting and potentially useful reactivity. Understanding the factors that govern the site of attack (e.g., solvent, temperature, counter-ion) would provide greater control over synthetic outcomes.
Photochemical and Electrochemical Reactivity: The response of this compound to photochemical and electrochemical stimuli is largely unexplored. Investigating its behavior under these conditions could lead to the discovery of novel transformations and synthetic methodologies that are not accessible through traditional thermal reactions.
Cycloaddition Reactions: Exploring the potential of the indazole core in this compound to participate in various cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with unique three-dimensional structures.
Advanced Computational Studies on Complex Reaction Systems
Computational chemistry provides a powerful lens through which to understand and predict chemical reactivity. mdpi.com For this compound, advanced computational studies can offer invaluable insights into its behavior in complex reaction systems. mdpi.comrsc.orgdoi.org
Future computational research should focus on:
Reaction Mechanism Elucidation: Employing high-level density functional theory (DFT) and other quantum mechanical methods to elucidate the detailed mechanisms of known and potential reactions of this compound. rsc.org This can help in optimizing reaction conditions and in the rational design of new reactions.
Predicting Reactivity and Selectivity: Using computational models to predict the reactivity of this compound with a wide range of substrates and to forecast the regioselectivity and stereoselectivity of these reactions. This predictive power can significantly accelerate the discovery of new synthetic applications.
In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives of this compound can help in identifying candidates with desirable electronic and steric properties for specific applications, prior to their synthesis.
Solvent Effects and Non-covalent Interactions: Modeling the influence of different solvent environments and the role of non-covalent interactions (e.g., hydrogen bonding, π-stacking) on the reactivity and stability of this compound and its reaction intermediates. mdpi.com
Integration into Supramolecular Chemistry or Material Science (excluding specific applications)
The unique structural and electronic properties of the indazole scaffold suggest that this compound could be a valuable building block in the fields of supramolecular chemistry and material science.
Potential research directions include:
Q & A
Q. What synthetic routes are commonly used to prepare 1-methyl-3-indazolyl chloride, and what are their key optimization parameters?
Methodological Answer:
- Route 1: Chlorination of 1-methylindazol-3-ol using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). POCl₃ is preferred for sterically hindered substrates due to its higher reactivity .
- Optimization: Monitor reaction temperature (typically 80–110°C), stoichiometric excess of chlorinating agent (1.5–2.5 equivalents), and inert atmosphere to minimize hydrolysis.
- Route 2: Direct alkylation of indazole derivatives followed by functionalization. For example, methylation at the N1 position using methyl iodide, followed by chlorination .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures.
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Handling: Use nitrile or neoprene gloves, safety goggles, and lab coats. Avoid skin/eye contact and aerosol formation. Work in a fume hood with local exhaust ventilation .
- Storage: Keep in a sealed container under inert gas (argon/nitrogen) at 2–8°C. Separate from oxidizers, bases, and moisture to prevent decomposition .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, chloride at C3). Compare chemical shifts with computed data (DFT) or literature analogs .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- Elemental Analysis: Verify Cl content (±0.3% deviation) .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (solvent, temperature, catalyst). For example, test reactivity with primary/secondary amines in anhydrous DMF at 25–60°C .
- Mechanistic Probes: Use kinetic isotope effects (KIEs) or computational modeling (DFT) to identify rate-limiting steps or steric/electronic barriers .
- Side-Product Analysis: Characterize byproducts (e.g., hydrolysis to 1-methylindazol-3-ol) via LC-MS to trace competing pathways .
Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Thermal Stability: Perform thermogravimetric analysis (TGA) or isothermal studies at 25–100°C. Monitor decomposition via FTIR for carbonyl or amine formation .
- pH Stability: Dissolve in buffered solutions (pH 2–12) and track degradation kinetics using HPLC. Acidic conditions may promote hydrolysis to the hydroxyl derivative .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?
Methodological Answer:
- Standardization: Re-acquire spectra under identical conditions (solvent, concentration, instrument calibration). For NMR, use deuterated DMSO or CDCl₃ and reference internal standards (e.g., TMS) .
- Cross-Validation: Compare with computational predictions (e.g., ACD/Labs or Gaussian-based simulations) to assign peaks accurately .
Q. What experimental designs are suitable for probing the electrophilic reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Catalytic Screening: Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts in Suzuki-Miyaura or Ullmann couplings. Optimize ligand (e.g., XPhos), base (K₂CO₃), and solvent (toluene/DMF) .
- In Situ Monitoring: Use ReactIR or GC-MS to track intermediate formation (e.g., arylpalladium complexes) and adjust reaction parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
